molecular formula C14H18N2O2 B070332 Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate CAS No. 188988-46-7

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Cat. No.: B070332
CAS No.: 188988-46-7
M. Wt: 246.3 g/mol
InChI Key: DLCWCVSPHUGAPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a chemical compound that features a tert-butyl group attached to an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. This is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold that can be modified to produce a wide range of derivatives with varying activities, making this compound particularly valuable in research and development .

Biological Activity

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13_{13}H16_{16}N2_{2}O2_{2} and a molecular weight of approximately 246.30 g/mol. It features an indole ring, which is known for its involvement in various biological processes, alongside an aminomethyl group and a tert-butyl ester at the carboxylic acid position. The presence of these functional groups contributes to its reactivity and versatility in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors or other neurotransmitter systems, potentially modulating signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Cellular Pathways : Research indicates that it might influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • Neuroprotective Effects : Compounds structurally similar to this compound have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
  • Cytotoxicity : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications at the indole positions have been shown to enhance cytotoxicity through mechanisms involving microtubule disruption .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylateHydroxymethyl group instead of aminomethylPotentially similar neuroprotective effects
Methyl 3-(aminomethyl)-1H-indole-1-carboxylateMethyl ester instead of tert-butylVarying pharmacological profiles
Ethyl 3-(aminomethyl)-1H-indole-1-carboxylateEthyl ester instead of tert-butylDifferent solubility and activity

This table illustrates how modifications can significantly alter solubility, reactivity, and biological interactions, emphasizing the uniqueness of this compound within its class.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Neuroprotection : A recent study investigated the neuroprotective effects of indole derivatives, including this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
  • Anticancer Activity : Another study focused on the cytotoxic effects against glioblastoma cells. The findings revealed that certain derivatives induced cell death through methuosis, a form of cell death distinct from apoptosis, highlighting their potential as anticancer agents .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCWCVSPHUGAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451364
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188988-46-7
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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